Cyclobutyl(4-isopropylphenyl)methanamine
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Overview
Description
Cyclobutyl(4-isopropylphenyl)methanamine is an organic compound with the chemical formula C14H22ClN. It is a derivative of methanamine, featuring a cyclobutyl group and an isopropylphenyl group. This compound is often used in pharmaceutical research and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutyl(4-isopropylphenyl)methanamine can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide bulk custom synthesis and sourcing for this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(4-isopropylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutyl(4-isopropylphenyl)methanone, while reduction may produce cyclobutyl(4-isopropylphenyl)methanol.
Scientific Research Applications
Cyclobutyl(4-isopropylphenyl)methanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Cyclobutyl(4-isopropylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Cyclobutyl(4-isopropylphenyl)methanamine include:
- Cyclobutyl(4-methylphenyl)methanamine
- Cyclobutyl(4-ethylphenyl)methanamine
- Cyclobutyl(4-propylphenyl)methanamine
Uniqueness
This compound is unique due to its specific structural features, such as the cyclobutyl group and the isopropylphenyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
1153766-91-6 |
---|---|
Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
cyclobutyl-(4-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C14H21N/c1-10(2)11-6-8-13(9-7-11)14(15)12-4-3-5-12/h6-10,12,14H,3-5,15H2,1-2H3 |
InChI Key |
REQODYUBEIEGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C2CCC2)N |
Origin of Product |
United States |
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